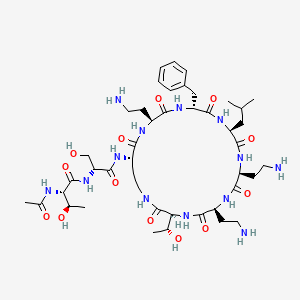

SPR741

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C44H73N13O13 |

|---|---|

分子量 |

992.1 g/mol |

IUPAC名 |

(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide |

InChI |

InChI=1S/C44H73N13O13/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+/m1/s1 |

InChIキー |

JBFNEVNUGGFPBQ-DDMCRLCFSA-N |

異性体SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O |

正規SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN |

製品の起源 |

United States |

Foundational & Exploratory

Unlocking the Gates: A Technical Guide to the Mechanism of Action of SPR741 on Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these pathogens acts as a highly effective barrier, preventing many antibiotics from reaching their intracellular targets. SPR741, a novel polymyxin B derivative, represents a promising strategy to overcome this intrinsic resistance. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its role as a potent antibiotic adjuvant, and the experimental evidence supporting its activity. By disrupting the outer membrane integrity, this compound effectively "unlocks the gates" for a broad range of antibiotics, revitalizing their efficacy against clinically relevant Gram-negative pathogens.

Introduction: The Gram-Negative Challenge and the Advent of this compound

Gram-negative bacteria, characterized by their protective outer membrane (OM), are notoriously difficult to treat. This lipid bilayer, fortified with lipopolysaccharide (LPS), restricts the entry of many antimicrobial agents, particularly large and hydrophobic molecules.[1][2] this compound, a cationic peptide derived from polymyxin B, has been engineered to address this challenge.[1][3] Unlike its parent compound, this compound has minimal intrinsic antibacterial activity but excels as a "potentiator" or "adjuvant."[4][5] Its primary function is to permeabilize the outer membrane, thereby enabling co-administered antibiotics to penetrate the bacterial cell and exert their therapeutic effects.[1][3]

Chemically, this compound has been optimized to reduce the nephrotoxicity associated with polymyxins by modifying the N-terminus of the peptide, which lowers both its hydrophobicity and positive charge.[4][6] This structural alteration is key to its specific action on the outer membrane and its improved safety profile.[5][6]

Core Mechanism of Action: Targeted Disruption of the Outer Membrane

The central mechanism of this compound revolves around its ability to selectively disrupt the outer membrane of Gram-negative bacteria. This action is distinct from that of polymyxin B and colistin, which disrupt both the outer and cytoplasmic membranes.[2][4]

Interaction with Lipopolysaccharide (LPS)

This compound, being a cationic peptide, is electrostatically attracted to the anionic phosphate groups of lipid A in the LPS layer of the outer membrane.[4] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS molecules, leading to a disorganization of the outer membrane structure.[7] While the LPS binding affinity of this compound is lower than that of polymyxin B, it is sufficient to cause significant membrane perturbation.[4]

Outer Membrane Permeabilization

The disruption of the LPS layer creates transient pores and channels in the outer membrane, increasing its permeability.[3] This allows antibiotics that are typically excluded, such as rifampin, macrolides, and certain β-lactams, to traverse the outer membrane and accumulate in the periplasmic space, from where they can reach their respective targets.[5][6]

Evidence of Outer Membrane Perturbation

Several lines of experimental evidence confirm this compound's effect on the outer membrane:

-

Atomic Force Microscopy (AFM): Studies using AFM on Escherichia coli have visualized substantial disorder and undulations on the bacterial surface following treatment with this compound, indicating a direct physical disruption of the outer membrane.[2][4]

-

Stress Response Induction: this compound has been shown to induce the expression of RcsAB, a key regulator of the cell envelope stress response in Gram-negative bacteria.[2][4] This activation serves as a biological indicator of outer membrane perturbation.

-

Genetic Sensitization: Genetic studies have demonstrated that E. coli strains with a truncated LPS core are uniquely sensitized to this compound.[2][4] This suggests that the LPS core is crucial for keeping this compound at the outer membrane, where it can act as a potentiator.

The following diagram illustrates the proposed mechanism of action of this compound.

References

- 1. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]

- 2. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Potentiating Power of SPR741: A Technical Guide to its Outer Membrane Permeabilizer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The intricate and highly selective outer membrane of these pathogens acts as a primary defense mechanism, effectively barring the entry of many potent antibiotics. SPR741, a novel polymyxin B analogue, has emerged as a promising adjuvant therapy. Engineered for reduced toxicity, this compound functions as an outer membrane permeabilizer, disrupting this barrier and enabling conventional antibiotics to reach their intracellular targets. This technical guide provides an in-depth analysis of this compound's mechanism of action, its synergistic activity with various antibiotics, and the experimental methodologies used to characterize its efficacy.

Core Mechanism of Action: Selective Outer Membrane Disruption

This compound is a cationic peptide derived from polymyxin B, but with key structural modifications that significantly reduce its hydrophobicity and positive charge.[1] These changes result in a compound with minimal intrinsic antibacterial activity but a retained, potent ability to interact with and disrupt the outer membrane of Gram-negative bacteria.[1][2]

The primary target of this compound is the lipopolysaccharide (LPS) layer of the outer membrane.[1][3] By binding to LPS, this compound displaces divalent cations that stabilize the membrane, leading to significant disorder and perturbation.[1] Atomic force microscopy has revealed that this compound induces substantial undulations and the formation of crevices on the bacterial surface, effectively increasing its permeability.[1] Crucially, at concentrations where it potentiates other antibiotics, this compound exhibits very little depolarizing activity on the cytoplasmic membrane, highlighting its selective action on the outer membrane and contributing to its improved safety profile compared to polymyxins.[1][3]

The proposed mechanism of this compound's potentiation activity is visualized in the following diagram:

Quantitative Analysis of Potentiation Activity

The efficacy of this compound in potentiating various antibiotics has been extensively documented through in vitro studies. The following tables summarize the significant reduction in Minimum Inhibitory Concentrations (MICs) of several antibiotics when used in combination with this compound against key Gram-negative pathogens.

Table 1: Potentiation of Rifampin against Acinetobacter baumannii

| Strain | Rifampin MIC (µg/mL) | Rifampin MIC with this compound (µg/mL) | Fold Reduction | Reference |

| AB5075 (XDR) | 4.0 | 0.5 (with 2.0 µg/mL this compound) | 8 | [4][5] |

| 28-strain diversity set | >128 (for some strains) | Growth inhibited by 1.0 µg/mL Rifampin + 4.0 µg/mL this compound for 96% of strains | ≥4 for most strains | [4][5] |

Table 2: Potentiation of Macrolides and Other Antibiotics against Escherichia coli

| Antibiotic | E. coli ATCC 25922 MIC (µg/mL) | MIC with 8 µg/mL this compound (µg/mL) | Fold Reduction | Reference |

| Rifampin | >16 | 0.002 | >8000 | [6] |

| Clarithromycin | >64 | 0.016 | 4096 | [6] |

| Erythromycin | >32 | 0.03 | 1024 | [6] |

| Azithromycin | 4 | <0.008 | >512 | [6] |

Table 3: Potentiation of Various Antibiotics against Klebsiella pneumoniae

| Antibiotic | K. pneumoniae ATCC 43816 MIC (µg/mL) | MIC with 8 µg/mL this compound (µg/mL) | Fold Reduction | Reference |

| Rifampin | >16 | 0.016 | >1000 | [6] |

| Clarithromycin | >64 | 0.25 | >256 | [6] |

| Erythromycin | >32 | 0.5 | >64 | [6] |

| Azithromycin | 2 | 0.06 | 32 | [6] |

In Vivo Efficacy

The potentiation observed in vitro translates to significant efficacy in vivo. Murine infection models have demonstrated the life-saving potential of this compound combination therapy.

Table 4: In Vivo Efficacy of this compound and Rifampin Combination

| Infection Model | Pathogen | Treatment | Outcome | Reference |

| Murine Pulmonary Infection | A. baumannii AB5075 (XDR) | This compound (60 mg/kg BID) + Rifampin (5 mg/kg BID) | 90% survival rate; >2-log10 reduction in bacterial burden compared to rifampin alone.[4] | [4] |

| Murine Thigh Infection | E. coli, K. pneumoniae, E. cloacae, A. baumannii | This compound (≤20 mg/kg/dose) + Rifampin | Significant reduction in bacterial burden below stasis for all isolates.[7] | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the activity of this compound.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Methodology:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) at concentrations that are multiples of the highest concentration to be tested.

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute the partner antibiotic along the x-axis and this compound along the y-axis. This creates a checkerboard of varying concentrations of both agents.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Inoculate the plate and incubate at 37°C for 16-20 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy: FIC Index ≤ 0.5

-

Indifference/Additive: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

The workflow for a checkerboard assay is depicted below:

Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Methodology:

-

Culture Preparation: Grow a bacterial culture to the logarithmic phase in CAMHB.

-

Exposure: Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing the test agents (this compound alone, partner antibiotic alone, and the combination at specific concentrations). Include a growth control without any antibiotic.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each condition.

-

Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

-

Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

Outer Membrane Permeability Assay

This assay directly assesses the ability of this compound to permeabilize the outer membrane.

Methodology:

-

Bacterial Preparation: Grow and wash bacterial cells, then resuspend them in a suitable buffer.

-

Fluorescent Probe: Add a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in an aqueous environment but strongly in the hydrophobic environment of a membrane.

-

Treatment: Add varying concentrations of this compound to the bacterial suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that NPN has entered the outer membrane, signifying permeabilization.

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. Its unique mechanism of selectively permeabilizing the outer membrane, coupled with a favorable safety profile, allows it to act as a powerful adjuvant, restoring the efficacy of a broad range of existing antibiotics. The robust in vitro and in vivo data underscore the potential of this compound-based combination therapies to address critical unmet medical needs. Further clinical development and research into novel combinations are warranted to fully realize the therapeutic promise of this innovative approach.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]

The Development of SPR741: A Novel Polymyxin Analogue and Antibiotic Potentiator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SPR741, a novel, synthetically derived analogue of polymyxin B, represents a significant advancement in the strategy to combat multidrug-resistant (MDR) Gram-negative bacteria. Unlike its parent compound, this compound has been specifically engineered to minimize the inherent nephrotoxicity associated with polymyxins while retaining the ability to disrupt the outer membrane of Gram-negative pathogens.[1][2][3] This targeted modification results in a compound with minimal intrinsic antibacterial activity but a potent capacity to potentiate a wide range of otherwise ineffective antibiotics.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: The Challenge of Gram-Negative Resistance and the Advent of Potentiators

The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has created an urgent need for innovative therapeutic strategies. The complex outer membrane of these pathogens serves as a formidable barrier, preventing many antibiotics from reaching their intracellular targets.[7][8] One promising approach is the use of "potentiators," molecules that can permeabilize this outer membrane, thereby restoring or enhancing the activity of existing antibiotics.[7] this compound (also known as NAB741) emerged from this strategy as a clinical-stage candidate.[9][10]

Discovery and Chemical Optimization

This compound is a cationic peptide derived from polymyxin B.[10] Key structural modifications were introduced to mitigate the dose-limiting nephrotoxicity of polymyxins, which is primarily attributed to the molecule's positive charge and lipophilic fatty acid side chain.[1][2] In this compound, the hydrophobic tail of polymyxin B is removed and replaced with an acetylated terminal amine, and a diaminobutyric acid (DAB) residue is substituted with a serine. These changes reduce both the hydrophobicity and the net positive charge of the molecule.[11]

-

Chemical Structure of this compound

Mechanism of Action: Perturbation of the Outer Membrane

This compound's primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria.[8][13] It interacts with the lipid A component of lipopolysaccharide (LPS), leading to a disorganization of the outer membrane's integrity.[13] This perturbation creates transient pores or channels, increasing the permeability of the membrane to other molecules, including co-administered antibiotics that would otherwise be excluded.[10][14]

Unlike polymyxin B, this compound exhibits minimal activity against the inner cytoplasmic membrane, which is a key factor in its improved safety profile.[8][11] Studies using atomic force microscopy have visualized the undulating and crevice-forming effects of this compound on the bacterial surface.[11] Furthermore, gene expression analyses have shown that this compound induces the RcsAB stress response, a sensor for outer membrane perturbation.[8][11]

Preclinical Development

In Vitro Activity

This compound has demonstrated the ability to significantly potentiate the activity of a broad range of antibiotics against various Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[6][7] This potentiation is evidenced by substantial reductions in the minimum inhibitory concentrations (MICs) of the partner antibiotics when co-administered with this compound.

Table 1: In Vitro Potentiation of Various Antibiotics by this compound against E. coli

| Antibiotic | E. coli Subset | MIC90 (mg/L) - Antibiotic Alone | MIC90 (mg/L) - Antibiotic + this compound (8 mg/L) | Fold-Decrease in MIC90 | Reference |

| Minocycline | All | - | 0.5 - 2 | 4 to 32-fold | [15] |

| Azithromycin | Non-AmpC/MBL producers | >16 | 2 - 4 | ≥8 to 16-fold | [16] |

| Fusidic Acid | All | >64 | 4 - 8 | ≥16 to 32-fold | [15] |

| Temocillin | KPC-producers | 16 | 2 | 8-fold | [17] |

| Mecillinam | MBL-producers | >256 | 4 | ≥64-fold | [17] |

In Vivo Efficacy

The potentiation effect of this compound has been confirmed in various animal models of infection, most notably the neutropenic murine thigh and pulmonary infection models.

Table 2: In Vivo Efficacy of this compound in Combination Therapy

| Animal Model | Pathogen | Combination Therapy | Efficacy Endpoint | Outcome | Reference |

| Neutropenic Murine Thigh | MDR Enterobacteriaceae | Azithromycin + this compound | Change in log10 CFU/thigh at 24h | -0.53 ± 0.82 log10 reduction | [18] |

| Murine Pulmonary | XDR A. baumannii | Rifampin + this compound | Survival Rate | 90% survival with combination vs. 50% with rifampin alone | [2] |

| Murine Pulmonary | XDR A. baumannii | Rifampin + this compound | Bacterial Burden | 2.0-log10 reduction vs. rifampin alone | [1] |

| Neutropenic Murine Thigh | E. coli, K. pneumoniae, E. cloacae, A. baumannii | Rifampin + this compound | Bacterial Burden | Significant reductions below stasis | [19] |

Clinical Development

This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

Pharmacokinetics

In a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study (NCT03022175), this compound was administered intravenously.[9][20]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose)

| Dose (mg) | Cmax (μg/mL) (Mean ± SD) | AUC0-inf (μg·h/mL) (Mean ± SD) | t1/2 (h) (Mean ± SD) | Reference |

| 100 | 10.3 ± 1.5 | 18.2 ± 3.4 | 2.0 ± 0.4 | [5] |

| 200 | 20.1 ± 3.5 | 37.8 ± 7.2 | 2.2 ± 0.3 | [5] |

| 400 | 41.5 ± 7.1 | 80.3 ± 13.9 | 2.5 ± 0.4 | [5] |

| 800 | 85.1 ± 14.2 | 173.0 ± 31.9 | 2.8 ± 0.4 | [5] |

-

Key Findings:

-

This compound demonstrated a linear and proportional pharmacokinetic profile with increasing single doses up to 800 mg.[5]

-

The mean half-life (t1/2) after single doses ranged from 2.0 to 3.8 hours.[5][21]

-

After multiple doses, the mean half-life was approximately 2.2 hours on day 1 and up to 14.0 hours on day 14, with no evidence of accumulation.[3][4]

-

A significant portion of the administered dose (>50% for doses of 100 to 800 mg) was excreted in the urine within the first 4 hours.[3][4]

-

Safety and Tolerability

This compound was generally well-tolerated in Phase 1 trials at single doses up to 800 mg and multiple doses up to 600 mg every 8 hours for 14 days.[9] A subsequent drug-drug interaction study (NCT03376529) found that the pharmacokinetic profiles of this compound and partner β-lactam antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) were unchanged upon co-administration.[3][4]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[5]

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to assess the synergistic effect of this compound in combination with a partner antibiotic.

-

Plate Setup: Two-fold serial dilutions of this compound are made along the y-axis of a 96-well microtiter plate, and serial dilutions of the partner antibiotic are made along the x-axis.[22]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL).[19]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[24][25]

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[9][24]

-

Infection: A defined inoculum of the bacterial pathogen (e.g., 10^6 - 10^7 CFU/mL) is injected into the thigh muscle of the mice.[1]

-

Treatment: Treatment with this compound, the partner antibiotic, or the combination is initiated at a specified time post-infection (e.g., 2 hours).

-

Assessment: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU counting).

-

Outcome: Efficacy is typically measured as the change in log10 CFU per thigh compared to the starting inoculum or an untreated control group.

Conclusion

This compound is a promising antibiotic potentiator that addresses a critical need in the fight against Gram-negative bacterial infections. Through targeted chemical modifications, the toxicity associated with the polymyxin class has been significantly reduced while preserving the crucial outer membrane-disrupting activity. Preclinical and early clinical data have demonstrated its ability to restore the activity of numerous antibiotics against MDR pathogens. The continued development of this compound in combination with various antibiotic partners holds the potential to provide valuable new treatment options for serious and life-threatening infections.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. GSRS [precision.fda.gov]

- 13. Compound | AntibioticDB [antibioticdb.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. In Vitro Activity Analysis of a New Polymyxin, this compound, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (this compound) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 22. emerypharma.com [emerypharma.com]

- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 24. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 25. criver.com [criver.com]

Revitalizing Antibiotic Efficacy: A Technical Guide to SPR741's Potentiation Against Multidrug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a dwindling pipeline of new antibiotics, innovative strategies are crucial to extend the lifespan of our existing antimicrobial arsenal. SPR741, a novel polymyxin B derivative, has emerged as a promising antibiotic potentiator. By selectively disrupting the outer membrane of Gram-negative bacteria, this compound facilitates the entry of co-administered antibiotics that would otherwise be ineffective. This in-depth technical guide provides a comprehensive overview of the core science behind this compound, detailing its mechanism of action, summarizing key quantitative data on its potentiation effects, and providing detailed experimental protocols for the methodologies cited. Visualizations of key pathways and workflows are included to enhance understanding.

Introduction: The Challenge of Gram-Negative Resistance and the Advent of this compound

Gram-negative bacteria possess a formidable defense in their outer membrane, a lipid bilayer that acts as a highly selective permeability barrier, effectively excluding many classes of antibiotics.[1][2] This intrinsic resistance, coupled with acquired resistance mechanisms, has led to the emergence of "superbugs" such as carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii (CRAB), for which treatment options are severely limited.[2]

This compound (formerly NAB741) is a cationic peptide derived from polymyxin B, engineered to address this challenge.[3][4] Unlike its parent compound, this compound has minimal intrinsic antibacterial activity, a modification that significantly reduces the nephrotoxicity associated with polymyxins.[3][5] Its primary function is to act as an adjuvant, disrupting the outer membrane and thereby enabling a range of antibiotics to reach their intracellular targets.[5][6]

Mechanism of Action: A Targeted Disruption of the Outer Membrane

This compound's mechanism of action is centered on its ability to interact with and disrupt the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[6][7] This interaction is believed to be initiated by the electrostatic attraction between the cationic peptide and the anionic LPS molecules. This binding displaces divalent cations (Mg2+ and Ca2+) that normally stabilize the LPS layer, leading to a localized disorganization of the outer membrane.[6] This transient disruption creates pores or channels through which co-administered antibiotics can traverse the outer membrane and access their targets within the periplasm or cytoplasm.[5][8]

dot

Caption: Mechanism of this compound-mediated antibiotic potentiation.

Quantitative Data on Antibiotic Potentiation

The efficacy of this compound in potentiating various classes of antibiotics has been demonstrated in numerous in vitro studies. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) for several key antibiotics when combined with this compound against challenging Gram-negative pathogens.

Table 1: Potentiation of Rifampin by this compound against Acinetobacter baumannii

| Strain | Rifampin MIC (µg/mL) | Rifampin + this compound (2 µg/mL) MIC (µg/mL) | Fold Reduction in MIC | Reference |

| AB5075 (XDR) | 4.0 | 0.5 | 8 | [9] |

Table 2: Potentiation of Various Antibiotics by this compound (8 µg/mL) against Escherichia coli ATCC 25922

| Antibiotic | Antibiotic Alone MIC (µg/mL) | Antibiotic + this compound MIC (µg/mL) | Fold Reduction in MIC | Reference |

| Rifampin | >16 | 0.002 | >8000 | [3] |

| Clarithromycin | 64 | 0.016 | 4000 | [3] |

| Erythromycin | 32 | 0.03 | >1000 | [3] |

| Azithromycin | 16 | 0.5 | 32 | [3] |

| Fusidic Acid | >128 | 0.25 | >512 | [3] |

| Mupirocin | >128 | 1 | >128 | [3] |

Table 3: Potentiation of Azithromycin by this compound against MDR Enterobacteriaceae

| Isolate Type | Number of Isolates | Azithromycin MIC Range (µg/mL) | Azithromycin + this compound MIC Range (µg/mL) | Reference |

| MDR E. coli & K. pneumoniae | 30 | 8 to >128 | 0.125 to >32 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's potentiation effects.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Stock solutions of antibiotics and this compound

-

Multichannel pipette

Procedure:

-

Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate. For combination studies, a fixed concentration of this compound is added to each well containing the serially diluted antibiotic.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

dot

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

This assay is used to systematically evaluate the interaction between two antimicrobial agents.[4][13]

Objective: To determine if the combination of two agents results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

-

96-well microtiter plates

-

CAMHB

-

Standardized bacterial inoculum

-

Stock solutions of two antimicrobial agents (e.g., an antibiotic and this compound)

Procedure:

-

In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Typically, serial dilutions of Agent A are made along the x-axis, and serial dilutions of Agent B are made along the y-axis.

-

Inoculate all wells with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Following incubation, determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Agent A + FIC of Agent B Where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) And FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time.[14][15]

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Materials:

-

Culture tubes or flasks

-

CAMHB

-

Standardized bacterial inoculum

-

Antimicrobial agents

-

Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Procedure:

-

Prepare tubes with CAMHB containing the desired concentrations of the antimicrobial agent(s), alone and in combination. Include a growth control tube without any agent.

-

Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.

-

Incubate the tubes at 35-37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).

-

Plot the log10 CFU/mL versus time for each condition.

Interpretation:

-

Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Neutropenic Murine Thigh Infection Model

This in vivo model is widely used to evaluate the efficacy of antimicrobial agents.[3][6][16]

Objective: To assess the in vivo efficacy of an antimicrobial agent or combination in a localized infection model.

Materials:

-

Mice (typically rendered neutropenic with cyclophosphamide)

-

Standardized bacterial inoculum

-

Antimicrobial agents for injection

-

Homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

-

Two to four days later, inoculate the thigh muscle of the mice with a standardized bacterial suspension.

-

At a specified time post-infection (e.g., 2 hours), begin treatment with the antimicrobial agent(s) via a clinically relevant route (e.g., subcutaneous or intravenous injection).

-

Continue treatment for a defined period (e.g., 24 hours).

-

At the end of the treatment period, euthanize the mice, aseptically remove the thighs, and homogenize the tissue.

-

Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

-

Compare the bacterial load in treated groups to that in an untreated control group.

dot

References

- 1. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]

- 2. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noblelifesci.com [noblelifesci.com]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. 3.13. Outer Membrane Permeability Assay [bio-protocol.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]

- 14. Time–Kill Assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

Intrinsic Antibacterial Activity of SPR741: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741, a novel polymyxin B analogue, has emerged as a promising potentiator of antibiotics against Gram-negative bacteria.[1][2] Unlike its parent compound, this compound was chemically optimized to reduce toxicity, resulting in a molecule with minimal intrinsic antimicrobial activity but a retained capacity to permeabilize the outer membrane of these challenging pathogens.[1] This technical guide provides an in-depth analysis of the intrinsic antibacterial activity of this compound, focusing on its mechanism of action, spectrum of activity, and its primary role as a potentiator. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant pathways and workflows.

Core Mechanism of Action: Outer Membrane Disruption

This compound's primary mechanism of action is the disruption of the Gram-negative outer membrane (OM).[1][3][4][5] This effect is achieved through interaction with the lipopolysaccharide (LPS) layer, a key component of the OM.[1][4] While this compound has a reduced positive charge and lacks the lipophilic fatty acid tail of polymyxin B, it retains the ability to interact with and disorganize the LPS, thereby increasing the permeability of the outer membrane.[4][6][7] This disruption allows co-administered antibiotics, which might otherwise be excluded, to gain access to their intracellular targets.[3][8]

Studies have shown that this compound's interaction is predominantly with the OM, with minimal disruption of the cytoplasmic membrane at concentrations effective for potentiation.[1][2] This targeted activity is a key differentiator from polymyxin B, which exhibits activity at both the outer and cytoplasmic membranes.[1] The unique perturbation of the OM by this compound induces the RcsAB stress response, a sensor for OM perturbation, further confirming its specific site of action.[1][2]

Intrinsic Antibacterial Activity

This compound exhibits minimal intrinsic antibacterial activity against a wide range of Gram-negative bacteria.[8][9] Its design prioritizes the reduction of toxicity associated with polymyxins, which is linked to their potent bactericidal action.[6][7] The tables below summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.

Table 1: Intrinsic Activity of this compound Against Key Gram-Negative Pathogens

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 16 | [9] |

| Klebsiella pneumoniae | ATCC 43816 | >128 | [9] |

| Acinetobacter baumannii | NCTC 12156 | >128 | [9] |

| Acinetobacter baumannii | AB5075 | 128 | [1] |

Potentiation of Other Antibiotics

The true therapeutic potential of this compound lies in its ability to potentiate the activity of a broad spectrum of antibiotics against multidrug-resistant Gram-negative bacteria.[9][10] By increasing outer membrane permeability, this compound effectively lowers the MIC of partner antibiotics, in some cases by over 1000-fold.[10][11]

Table 2: Potentiation of Rifampin Activity by this compound against Acinetobacter baumannii

| Strain | Rifampin MIC (μg/mL) | Rifampin MIC with this compound (2.0 μg/mL) (μg/mL) | Fold Reduction | Reference |

| AB5075 | 4.0 | 0.5 | 8 | [1] |

Table 3: Potentiation of Various Antibiotics by this compound against E. coli ATCC 25922

| Antibiotic | Antibiotic MIC (μg/mL) | Antibiotic MIC with this compound (8 μg/mL) (μg/mL) | Fold Reduction | Reference |

| Clarithromycin | >128 | 0.015 | >8000 | [11] |

| Rifampin | 16 | 0.002 | 8000 | [11] |

| Azithromycin | >128 | 0.25 | >512 | [10] |

| Erythromycin | >128 | 1 | >128 | [10] |

| Fusidic Acid | >128 | 2 | >64 | [10] |

Table 4: Potentiation of Macrolide Activity by this compound against K. pneumoniae

| Strain | Antibiotic | FICI | Synergy Interpretation | Reference |

| LH2020 (PDR) | Erythromycin | ≤0.5 | Synergistic | [3] |

| LH2020 (PDR) | Clarithromycin | ≤0.5 | Synergistic | [3] |

FICI: Fractional Inhibitory Concentration Index. Synergy is typically defined as an FICI of ≤ 0.5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intrinsic activity and potentiation effect of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.

-

Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 μL.

-

-

Inoculation and Incubation:

-

Add 50 μL of the prepared bacterial inoculum to each well, bringing the total volume to 100 μL.

-

Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic effect of this compound in combination with another antibiotic.

-

Plate Setup:

-

In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis in CAMHB.

-

The final volume in each well after adding the inoculum will be 100 μL.

-

-

Inoculation and Incubation:

-

Prepare the bacterial inoculum as described for the MIC assay.

-

Inoculate each well with 50 μL of the bacterial suspension.

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.

-

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of this compound alone or in combination over time.

-

Preparation:

-

Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with this compound, the partner antibiotic, the combination, or no drug (growth control).

-

-

Sampling and Plating:

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

-

-

Data Analysis:

-

Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.

-

Plot the log₁₀ CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of this compound to permeabilize the outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

-

Cell Preparation:

-

Grow bacteria to mid-log phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

-

Assay Procedure:

-

In a black 96-well plate, add the bacterial suspension.

-

Add NPN to a final concentration of 10 μM.

-

Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

-

Add this compound at various concentrations and immediately monitor the increase in fluorescence over time.

-

An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

-

Cytoplasmic Membrane Depolarization Assay

This assay uses a membrane potential-sensitive dye, such as DiSC₃(5), to assess the effect of this compound on the cytoplasmic membrane.

-

Cell Preparation:

-

Prepare bacterial cells as described for the NPN uptake assay.

-

-

Assay Procedure:

-

Add the bacterial suspension to a cuvette or 96-well plate.

-

Add DiSC₃(5) to a final concentration of ~1-2 μM and allow it to incorporate into the energized membranes, which quenches its fluorescence.

-

Once a stable baseline of low fluorescence is achieved, add this compound.

-

Monitor the fluorescence (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

-

Visualizing Workflows and Pathways

Experimental Workflows

Signaling Pathway

Conclusion

This compound possesses minimal intrinsic antibacterial activity, a characteristic intentionally designed to enhance its safety profile. Its significant contribution to antimicrobial therapy lies in its potent ability to disrupt the outer membrane of Gram-negative bacteria, thereby sensitizing them to a wide range of existing antibiotics. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and harness the potential of this compound in combating antibiotic resistance. The detailed methodologies and visual workflows offer a practical resource for further investigation into this promising antibiotic potentiator.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of bacterial cell size and growth rate via activation of a cell envelope stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rcs Phosphorelay Is a Cell Envelope Stress Response Activated by Peptidoglycan Stress and Contributes to Intrinsic Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Rcs System in Enterobacteriaceae: Envelope Stress Responses and Virulence Regulation [frontiersin.org]

- 10. RcsF-independent mechanisms of signaling within the Rcs phosphorelay | PLOS Genetics [journals.plos.org]

- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to SPR741 and Bacterial Lipopolysaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, characterized by its lipopolysaccharide (LPS) leaflet, serves as a highly effective permeability barrier, limiting the efficacy of many antibiotics. SPR741, a novel polymyxin B analogue, has emerged as a promising "potentiator" molecule. It is designed to disrupt this outer membrane, thereby increasing its permeability and enabling co-administered antibiotics to reach their intracellular targets. This technical guide provides an in-depth examination of the molecular interactions between this compound and bacterial LPS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This compound acts predominantly on the outer membrane, a mechanism distinct from the dual membrane action of polymyxins like colistin, which contributes to its improved safety profile.[1][2] By understanding this core interaction, researchers can better leverage this compound's potential in developing combination therapies to combat critical Gram-negative pathogens.

Introduction to this compound

This compound is a cationic peptide derived from polymyxin B, chemically optimized to reduce the toxicity associated with its parent compound.[3][4] Key structural modifications, including the removal of the fatty acyl tail and a reduction in the molecule's net positive charge, result in a compound with minimal intrinsic antibacterial activity.[3][5] Instead, its primary function is to act as an adjuvant or potentiator.[4][6] this compound interacts with the outer membrane of Gram-negative bacteria, increasing its permeability and allowing other antibiotics, which would otherwise be ineffective, to enter the cell and exert their therapeutic effects.[2][6][7] This approach broadens the spectrum of activity for many existing antibiotics against challenging pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[4][8]

Mechanism of Action: The this compound-LPS Interaction

The primary mechanism of this compound involves a targeted interaction with the lipopolysaccharide component of the Gram-negative outer membrane.

2.1. Outer Membrane Perturbation As a cationic peptide, this compound is electrostatically attracted to the anionic phosphate groups of Lipid A, the anchor of the LPS molecule.[3] This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to significant disorganization and perturbation of the outer membrane.[1][3] Atomic force microscopy studies have revealed that treatment with this compound causes substantial disorder and undulations on the surface of E. coli, creating crevices approximately 20 nm wide.[3] This disruption increases the permeability of the outer membrane, facilitating the influx of co-administered antibiotics.[2]

2.2. Selective Membrane Activity A crucial distinction between this compound and polymyxins like polymyxin B (PMB) is its selective action. While PMB disrupts both the outer and the cytoplasmic membranes, this compound's activity is predominantly focused on the outer membrane.[1][3] At concentrations where it effectively potentiates other antibiotics, this compound causes very little depolarization of the cytoplasmic membrane.[1][3] This selectivity is attributed to its reduced positive charge and hydrophobicity, which minimizes the potential for nephrotoxicity commonly associated with polymyxins.[5][9][10]

2.3. Cellular Stress Response The perturbation of the outer membrane by this compound triggers a specific cellular stress response. Promoter activity assays have shown that challenging E. coli with this compound induces the expression of the RcsAB transcriptional regulator.[1][3] The Rcs phosphorelay system is a known sensor for outer membrane disorder, and its activation provides further evidence that this compound's primary target is the bacterial envelope.[1][3]

Quantitative Data

The following tables summarize the key quantitative findings related to this compound's interaction with LPS and its potentiation effects.

Table 1: Relative Binding Affinity to Lipopolysaccharide (LPS) and Lipid A

| Compound | Binding Target | Relative Affinity |

| Polymyxin B (PMB) | Rough-type LPS (E. coli) | Highest |

| Polymyxin B Nonapeptide (PMBN) | Rough-type LPS (E. coli) | Intermediate |

| This compound | Rough-type LPS (E. coli) | Lowest |

| Polymyxin B (PMB) | Lipid A (E. coli) | High |

| Polymyxin B Nonapeptide (PMBN) | Lipid A (E. coli) | Similar affinity to PMB, but reduced amplitude |

| This compound | Lipid A (E. coli) | Reduced affinity compared to PMB |

Data derived from BODIPY-cadaverine displacement assays. The rank order of affinity for rough-type LPS was determined to be PMB > PMBN > this compound. The reduced affinity of this compound is presumed to be due to its lower net positive charge.[3]

Table 2: Potentiation of Antibiotics by this compound Against Gram-Negative Bacteria

| Antibiotic | Organism | This compound Concentration | Fold Reduction in MIC |

| Rifampin | A. baumannii (AB5075) | 2.0 µg/mL | 8 |

| Clarithromycin | E. coli / K. pneumoniae | Not specified | 32 to 8,000 |

| Rifampin | E. coli / K. pneumoniae | Not specified | 32 to 8,000 |

| Azithromycin | E. coli / K. pneumoniae | Not specified | 32 to 8,000 |

| Minocycline | A. baumannii (AB5075) | 8.0 µg/mL | 40 |

| Mecillinam | MBL-producing E. coli | 8 mg/L | >32 (MIC90 from >256 to 4 mg/L) |

| Minocycline | E. coli | Not specified | 4 to 32 |

| Fusidic Acid | E. coli | Not specified | 16 to 32 |

MIC: Minimum Inhibitory Concentration. The data demonstrates that this compound significantly enhances the in vitro efficacy of a diverse range of antibiotics against multidrug-resistant Gram-negative isolates.[5][8][10][11][12]

Table 3: In Vivo Efficacy of this compound Combination Therapy

| Combination Therapy | Infection Model | Organism | Efficacy Metric | Result |

| This compound + Rifampin | Murine Pulmonary Infection | A. baumannii (XDR) | Survival | Significantly increased survival compared to monotherapy |

| This compound + Clarithromycin + Erythromycin | Neutropenic Murine Thigh Infection | K. pneumoniae (PDR) | Bacterial Load | 4.52 Log10 CFU/thigh reduction compared to vehicle |

| This compound + Minocycline | Murine Wound Infection | A. baumannii | Bacterial Burden | ~2-3 Log10 reduction compared to monotherapy |

XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant. These studies highlight the translation of in vitro potentiation to in vivo efficacy.[5][9][10][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are central to studying the this compound-LPS interaction.

4.1. BODIPY-Cadaverine (BC) LPS Displacement Assay

-

Principle: This assay quantifies the binding affinity of compounds to LPS. The fluorescence of the BC probe is quenched upon binding to the phosphate groups of Lipid A. When a test compound displaces the BC probe, its fluorescence is dequenched, resulting in a measurable increase in intensity.[3]

-

Protocol:

-

Prepare concentrated solutions of this compound, Polymyxin B (positive control), and Polymyxin B Nonapeptide in Tris-HCl buffer (50 mM, pH 7.4).

-

Perform serial dilutions of the test compounds in the same buffer.

-

Use rough-type LPS (from E. coli EH100) or purified Lipid A as the binding target.

-

Add the BC probe to the LPS or Lipid A solution. The probe's fluorescence will be quenched.

-

Add the serially diluted test compounds to the LPS/Lipid A-BC mixture.

-

Measure the fluorescence intensity. The increase in fluorescence corresponds to the displacement of the BC probe and is proportional to the binding of the test compound.

-

Plot the dose-dependent increase in fluorescence to compare the relative binding affinities of the compounds.[3]

-

4.2. Cytoplasmic Membrane Depolarization Assay

-

Principle: This assay assesses the integrity of the cytoplasmic membrane using the membrane potential-sensitive fluorescent dye DiSC3(5). Depolarization of the membrane leads to the release of the dye from the membrane and an increase in fluorescence.

-

Protocol:

-

Grow bacterial cells (e.g., E. coli) to the mid-logarithmic phase.

-

Harvest and wash the cells, then resuspend them in a suitable buffer.

-

Add the DiSC3(5) dye to the cell suspension and incubate to allow the dye to incorporate into the cytoplasmic membrane, quenching its fluorescence.

-

Add varying concentrations of this compound or control compounds (e.g., PMB, PMBN).

-

Monitor the fluorescence over time. A significant increase in fluorescence indicates cytoplasmic membrane depolarization. At concentrations below 32 µg/mL, this compound shows only slight disruption, in contrast to the significant depolarization caused by PMB and PMBN.[3]

-

4.3. Minimum Inhibitory Concentration (MIC) Potentiation Assay

-

Principle: This assay determines the lowest concentration of an antibiotic that inhibits visible bacterial growth, both alone and in the presence of a fixed, sub-inhibitory concentration of a potentiator like this compound.

-

Protocol:

-

Use the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a 96-well microtiter plate with serial dilutions of the primary antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a second plate identical to the first, but supplement the broth in each well with a fixed concentration of this compound (e.g., 4 or 8 µg/mL).

-

Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.

-

Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound. A reduction of ≥4-fold is typically considered potentiation.[10][14][15]

-

4.4. Time-Kill Assay

-

Principle: This dynamic assay measures the rate of bacterial killing over time when exposed to antimicrobial agents, alone or in combination.

-

Protocol:

-

Grow an overnight culture of the test organism and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.

-

Add the test articles at specified concentrations (e.g., this compound alone, antibiotic alone, and the combination). Include a growth control without any drug.

-

Incubate the cultures at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), remove aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

-

Plot the Log10 CFU/mL versus time. Synergy is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[10][13]

-

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz DOT language to illustrate key processes.

Caption: this compound binds to LPS, disrupting the outer membrane and allowing co-administered antibiotics to enter the cell.

Caption: Workflow of the fluorescence-based assay to measure this compound binding affinity to LPS.

Caption: this compound-induced outer membrane damage activates the Rcs phosphorelay stress response system in E. coli.

Conclusion

This compound represents a targeted strategy to overcome the formidable outer membrane barrier of Gram-negative bacteria. Its mechanism is centered on a specific, disruptive interaction with lipopolysaccharide, which, while having a lower binding affinity than its parent compound polymyxin B, is sufficient to permeabilize the membrane to other antibiotics.[3] The key advantage of this compound lies in its selective action on the outer membrane, which mitigates the cytoplasmic membrane damage and associated toxicity seen with other polymyxins.[1][3] The quantitative data from in vitro potentiation and in vivo infection models strongly support its development as a combination therapy partner.[5][8][9] The detailed protocols provided herein offer a framework for further investigation into this and other potentiator molecules. By focusing on undermining the bacteria's primary defense, this compound offers a promising path to revitalize our existing antibiotic arsenal against some of the most difficult-to-treat infections.

References

- 1. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 10. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Activity Analysis of a New Polymyxin, this compound, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

The Reinvention of a Last-Resort Antibiotic: A Technical Deep Dive into the Structural Modifications of SPR741 from Polymyxin B

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling the scientific community to revisit and re-engineer older classes of antibiotics. Polymyxins, while potent, are often relegated to last-resort options due to their significant nephrotoxicity. This guide provides an in-depth technical exploration of SPR741, a novel polymyxin B derivative, detailing the specific structural modifications that enhance its safety profile while repurposing it as a powerful antibiotic potentiator. We will delve into the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the underlying molecular pathways it modulates.

Structural Evolution: From Potent Antibiotic to Strategic Adjuvant

This compound represents a paradigm shift in the application of polymyxin scaffolds. Instead of direct bactericidal activity, its design focuses on disrupting the outer membrane of Gram-negative bacteria, thereby enabling co-administered antibiotics to reach their intracellular targets. This was achieved through targeted structural modifications of the parent molecule, polymyxin B.

The key chemical alterations that transform polymyxin B into this compound are:

-

Removal of the N-terminal fatty acid tail: The hydrophobic fatty acyl chain of polymyxin B is replaced with an acetylated terminal amine. This modification significantly reduces the molecule's hydrophobicity.

-

Substitution of a diaminobutyric acid (Dab) residue: A positively charged Dab residue in the peptide core is substituted with a neutral serine residue. This alteration decreases the overall positive charge of the molecule.

These changes collectively result in a molecule with minimal intrinsic antibacterial activity but a significantly improved safety profile, particularly a marked reduction in nephrotoxicity.[1][2] this compound acts as an adjuvant, effectively lowering the minimum inhibitory concentration (MIC) of a broad range of antibiotics against challenging Gram-negative pathogens.

Quantitative Efficacy: A Tabular Comparison

The primary function of this compound is to potentiate the activity of other antibiotics. The following tables summarize the in vitro efficacy of this compound in combination with various antibiotics against key Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs), with lower values indicating greater potency.

Table 1: Potentiation of Rifampin by this compound against Acinetobacter baumannii

| Strain | Rifampin MIC (µg/mL) | Rifampin + this compound (2.0 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| AB5075 | 4.0 | 0.5 | 8 |

Data sourced from a study demonstrating synergy between this compound and rifampin.

Table 2: Potentiation of Minocycline by this compound against Acinetobacter baumannii

| Antibiotic | MIC (µg/mL) |

| Minocycline alone | >0.5 |

| This compound alone | >64 |

| Minocycline + this compound | 0.125 |

This represents a greater than 4-fold increase in the activity of minocycline.

Table 3: Potentiation of Various Antibiotics by this compound against Diverse Gram-Negative Pathogens

| Organism | Antibiotic | Antibiotic MIC (µg/mL) | Antibiotic + this compound (8 µg/mL) MIC (µg/mL) |

| E. coli | Azithromycin | >16 | 0.5 |

| K. pneumoniae | Azithromycin | >16 | 8 |

| A. baumannii | Clarithromycin | >32 | 2 |

| E. coli | Minocycline | 2 | 0.25 |

| K. pneumoniae | Minocycline | 4 | 1 |

This table showcases the broad-spectrum potentiation effect of this compound.

Reduced Toxicity: A Safer Polymyxin Derivative

A critical driver for the development of this compound was the mitigation of the severe nephrotoxicity associated with polymyxin B. The structural modifications directly address the molecular features linked to renal damage.

Table 4: Comparative Nephrotoxicity Profile of this compound and Polymyxin B

| Compound | In Vivo Model | Dosage | Key Findings |

| Polymyxin B | Cynomolgus Monkey | 12 mg/kg/day | Nephrotoxicity observed |

| This compound | Cynomolgus Monkey | >60 mg/kg/day | No-Observed-Adverse-Effect-Level (NOAEL) |

This data highlights the significantly wider therapeutic window of this compound.

Mechanism of Action: Perturbing the Outer Membrane and Triggering a Stress Response

This compound's primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria. This is initiated by an electrostatic interaction with the lipid A component of lipopolysaccharide (LPS). This interaction displaces divalent cations that stabilize the LPS layer, leading to increased membrane permeability.

This outer membrane stress activates the Regulator of Capsule Synthesis (Rcs) phosphorelay system , a key signaling pathway that senses and responds to envelope damage.

Caption: Rcs phosphorelay pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Solid-Phase Synthesis of this compound (and Analogs)

The synthesis of this compound and other polymyxin B analogs is typically achieved through solid-phase peptide synthesis (SPPS).

Caption: Workflow for solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: A suitable solid support, such as a rink amide resin, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

-

Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be capped by acetylation with acetic anhydride.

-

Peptide Elongation: Steps 2-5 are repeated for each amino acid in the linear peptide sequence.

-

Side-Chain Deprotection: Specific protecting groups on the amino acid side chains are selectively removed to allow for cyclization.

-

On-Resin Cyclization: The linear peptide is cyclized while still attached to the solid support. This is a critical step to form the cyclic core of the molecule.

-

Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology:

-

Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in increasing concentrations along the x-axis, and the dilutions of the partner antibiotic are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two agents.

-

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation of the FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

In Vitro Nephrotoxicity Assessment using HK-2 Cells

Human kidney-2 (HK-2) cells, an immortalized human proximal tubule epithelial cell line, are commonly used to assess the nephrotoxic potential of drug candidates.

Methodology:

-

Cell Culture: HK-2 cells are cultured in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere and grow to a confluent monolayer.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound, polymyxin B (as a positive control), and a vehicle control. The cells are then incubated for a defined period (e.g., 24 or 48 hours).

-

Assessment of Cytotoxicity:

-

Lactate Dehydrogenase (LDH) Release Assay: The amount of LDH released into the culture medium from damaged cells is quantified using a commercially available kit. Increased LDH levels indicate loss of membrane integrity and cytotoxicity.

-

Gamma-Glutamyl Transferase (GGT) Activity Assay: The activity of GGT, an enzyme present on the apical membrane of proximal tubule cells, is measured in the cell supernatant. A decrease in GGT activity can indicate cellular damage.

-

-

Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the concentration that causes 50% toxicity (CC50) is calculated.

In Vivo Murine Model for Nephrotoxicity Assessment

Animal models are crucial for evaluating the nephrotoxic potential of polymyxin derivatives in a physiological context.

Methodology:

-

Animal Model: Male C57BL/6 or similar mouse strains are typically used.

-

Drug Administration: Mice are administered with this compound, polymyxin B, or a vehicle control via a clinically relevant route (e.g., intravenous or subcutaneous injection) for a specified duration (e.g., 3-7 days).

-

Monitoring: Animals are monitored daily for clinical signs of toxicity.

-